
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is an organic compound known for its unique chemical structure and properties It belongs to the class of quinones, which are characterized by a six-membered aromatic ring with two ketone substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile typically involves the oxidation of precursor compounds. One common method is the oxidation of 4,5-dimethyl-1,2-dihydroxybenzene using strong oxidizing agents such as nitric acid or potassium permanganate. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired quinone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized quinone derivatives.
Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinones with various functional groups.
科学研究应用
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an electron acceptor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile involves its ability to accept electrons and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and cellular components, through electron transfer processes. These interactions can lead to the modulation of biochemical pathways and the exertion of biological effects.
相似化合物的比较
Similar Compounds
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride
Uniqueness
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of methyl groups at the 4 and 5 positions enhances its stability and alters its redox potential compared to other quinones. This makes it particularly valuable in applications requiring precise control of electron transfer processes.
属性
CAS 编号 |
654638-55-8 |
|---|---|
分子式 |
C10H6N2O2 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
4,5-dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H6N2O2/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h1-2H3 |
InChI 键 |
LVUHGUOLNPWELF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)C#N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
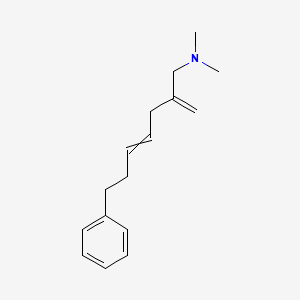
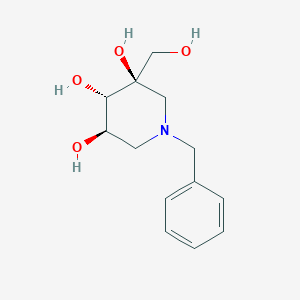
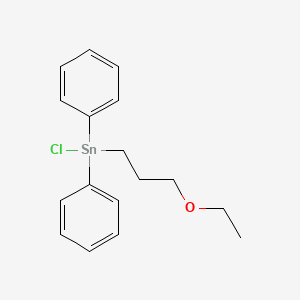
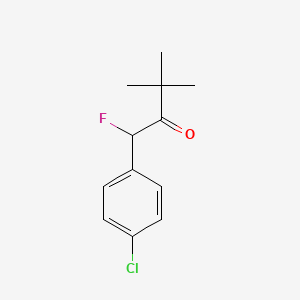
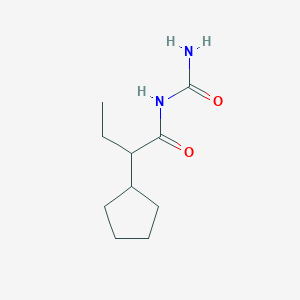

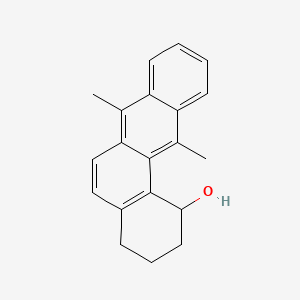
![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
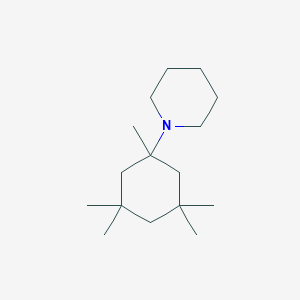
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
